Methyl 3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
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Overview
Description
METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoylpiperazine moiety, a morpholine ring, and a nitrobenzamide group, making it a subject of study for its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the core benzoylpiperazine structure, followed by the introduction of the morpholine and nitrobenzamide groups through various substitution and coupling reactions. Common reagents used in these steps include benzoyl chloride, piperazine, morpholine, and nitrobenzoyl chloride. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are used to monitor the synthesis and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The piperazine and morpholine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the benzoyl group results in a hydroxylated product.
Scientific Research Applications
METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-AMINO-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE: Shares the piperazine moiety but lacks the morpholine and nitrobenzamide groups.
5-[(4-METHYLPIPERAZIN-1-YL)METHYL]DEHYDROZINGERONE: Contains a piperazine ring and is studied for its enzyme inhibitory activities.
Uniqueness
METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C30H31N5O7 |
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Molecular Weight |
573.6 g/mol |
IUPAC Name |
methyl 4-(4-benzoylpiperazin-1-yl)-3-[(2-morpholin-4-yl-5-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C30H31N5O7/c1-41-30(38)22-7-9-27(32-11-13-34(14-12-32)29(37)21-5-3-2-4-6-21)25(19-22)31-28(36)24-20-23(35(39)40)8-10-26(24)33-15-17-42-18-16-33/h2-10,19-20H,11-18H2,1H3,(H,31,36) |
InChI Key |
JIIFTSHWBXZBSL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])N5CCOCC5 |
Origin of Product |
United States |
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